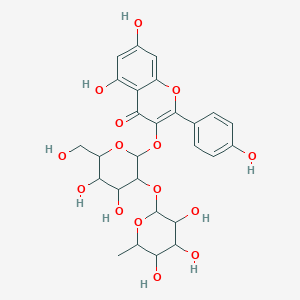

Kaempferol 3-neohesperidoside

准备方法

合成路线和反应条件

山奈酚-3-新橙皮苷可以通过涉及山奈酚和新橙皮苷的各种化学反应合成。 合成通常涉及糖基化反应,其中山奈酚在特定条件下与新橙皮苷反应形成糖苷键 . 反应条件通常包括使用催化剂和溶剂来促进糖基化过程。

工业生产方法

山奈酚-3-新橙皮苷的工业生产涉及从植物来源(如报春花和欧洲报春花)中提取该化合物 . 提取过程包括溶剂提取、纯化和结晶等步骤,以获得纯化合物。 高效液相色谱 (HPLC) 等先进技术用于确保提取化合物的纯度和质量。

化学反应分析

反应类型

山奈酚-3-新橙皮苷经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化产物。

还原: 还原反应可以将山奈酚-3-新橙皮苷转化为其还原形式。

取代: 取代反应可以在黄酮类结构的羟基上发生.

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应 . 反应条件通常涉及控制温度、pH 值和溶剂体系,以确保所需的化学转化。

形成的主要产物

科学研究应用

Chemical Properties and Sources

Kaempferol 3-neohesperidoside (C27H30O15) is derived from various plant sources, including Diospyros cathayensis and Glycine max (soybean) . It has a molecular weight of 594.5 g/mol and is characterized as a glycoside of kaempferol, which is known for its antioxidant properties.

Insulinomimetic Effects

Glucose Uptake Stimulation

Research has demonstrated that this compound exhibits insulin-like effects by enhancing glucose uptake in muscle tissues. In studies involving rat soleus muscle, the compound increased glucose uptake by approximately 35% at specific concentrations . This effect was mediated through the activation of key signaling pathways, notably the phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) pathways .

Mechanism of Action

The compound's mechanism involves stimulating glycogen synthesis and enhancing glucose transport into cells, similar to the action of insulin. The presence of inhibitors such as wortmannin (a PI3K inhibitor) completely negated the glucose uptake effects induced by this compound, underscoring the importance of this pathway in its action .

Glycogen Synthesis Enhancement

This compound has been shown to significantly stimulate glycogen synthesis in rat skeletal muscle. In one study, it increased glycogen synthesis by approximately 2.38-fold compared to control groups when administered at effective concentrations . This enhancement was linked to the activation of glycogen synthase kinase-3 (GSK-3) inhibition pathways.

Neuroprotective Potential

Recent studies have indicated that this compound may possess neuroprotective properties. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . By inhibiting AChE, this compound may help improve cognitive function and mitigate neurodegeneration.

Comprehensive Data Table

Case Studies

- Diabetes Management : In diabetic rat models, oral administration of this compound improved plasma glucose levels and enhanced insulin sensitivity. The compound's ability to lower blood sugar levels was attributed to its action on insulin signaling pathways .

- Cognitive Function : A study highlighted the role of this compound in preventing cognitive decline through its AChE inhibitory action. This suggests potential applications in treating or preventing Alzheimer's disease .

作用机制

山奈酚-3-新橙皮苷通过各种分子靶点和途径发挥其作用:

抗氧化活性: 该化合物清除自由基并增强抗氧化酶的活性.

抗炎作用: 它抑制促炎细胞因子的产生并调节炎症信号通路.

相似化合物的比较

山奈酚-3-新橙皮苷因其特定的糖基化模式而在黄酮类化合物中独一无二。 类似的化合物包括:

山奈酚-3-O-葡萄糖苷: 山奈酚的另一种糖基化形式,具有不同的生物活性.

槲皮素-3-新橙皮苷: 一种类似的黄酮类糖苷,具有独特的抗氧化和抗炎特性.

山奈酚-3-新橙皮苷因其糖基化的独特组合和由此产生的生物活性而脱颖而出,使其成为各种科学和治疗应用的宝贵化合物。

生物活性

Kaempferol 3-neohesperidoside is a flavonoid glycoside that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and antioxidant effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and implications for health.

Chemical Structure and Classification

This compound is classified as a flavonoid-7-O-glycoside. It consists of a kaempferol backbone linked to a neohesperidose sugar moiety at the C3 position. This structural configuration is significant as it influences the compound's solubility, bioavailability, and interaction with biological targets.

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Insulin Mimetic Activity : this compound has been shown to stimulate glycogen synthesis in rat soleus muscle, enhancing glucose uptake. In a study, it increased glycogen synthesis by approximately 2.38-fold compared to control groups. This effect is partially mediated through the phosphatidylinositol 3-kinase (PI3K) pathway and glycogen synthase kinase 3 (GSK-3) inhibition .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress associated with various diseases. It scavenges free radicals and enhances the body’s antioxidant defenses.

Antidiabetic Effects

This compound's ability to mimic insulin suggests its potential use in managing diabetes. Studies indicate that it may lower blood glucose levels and improve insulin sensitivity, making it a candidate for further research in diabetes therapies .

Antioxidant Activity

The antioxidant capacity of this compound has been documented in various studies, demonstrating its ability to protect cells from oxidative damage. This property is crucial in preventing chronic diseases such as cardiovascular diseases and cancer .

Case Studies and Research Findings

- Glycogen Synthesis Study : A pivotal study demonstrated that this compound significantly enhances glycogen synthesis in skeletal muscle. The involvement of specific signaling pathways was confirmed using inhibitors like wortmannin (PI3K inhibitor) and PD98059 (MEK inhibitor), indicating a complex interaction between different cellular signaling cascades .

- Antioxidant Efficacy : In vitro studies have shown that this compound can reduce lipid peroxidation and protect against DNA damage induced by oxidative stress, further supporting its role as an antioxidant agent .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. How can researchers quantify Kaempferol 3-neohesperidoside in plant extracts or biological samples?

- Methodological Approach : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used. For example, reverse-phase C18 columns with UV detection at 260–280 nm are effective for separation . Calibration curves using pure standards ensure accuracy. In passion fruit juice, LC-MS identified hyperoside and this compound as major flavonoids, with concentrations peaking at 30 days post-flowering .

Q. What in vitro models are suitable for studying the insulinomimetic effects of this compound?

- Experimental Design : Rat soleus muscle assays are standard. At 1–100 nM, this compound stimulates glucose uptake by 21–35% via PI3K/PKC pathways, validated using inhibitors like LY294002 (PI3K) and RO318220 (PKC) . Compare dose-response curves with insulin (3.5–7.0 nM induces 42–50% glucose uptake) to assess efficacy .

Q. Which plant species are natural sources of this compound?

- Identification Strategies :

- Phlomoides rotata (Tibetan medicinal plant): Levels vary with altitude; highest in Henan County (3100–5200 m) .

- Passiflora edulis (‘Tainong No.1’): Juice contains significant amounts, peaking at 30 days post-flowering .

- Clitoria ternatea: Leaves and flowers contain this compound alongside quercetin and myricetin derivatives .

Advanced Research Questions

Q. How does this compound’s mechanism of action differ from insulin in glucose metabolism?

- Mechanistic Insights : Unlike insulin, this compound does not require MEK or protein synthesis pathways (tested with PD98059 and cycloheximide) but relies on PI3K/PKC activation . It also lacks synergy with insulin, suggesting independent receptor interactions .

- Contradiction Analysis : Discrepancies in glucose uptake efficacy (35% vs. 21% at 1 nM vs. 100 nM) may stem from feedback inhibition or receptor saturation .

属性

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOBPOYHROOXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32602-81-6 | |

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 200 °C | |

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。